molecular formula C8H10BrClN2O3 B8127639 2-(2-Bromo-4-nitro-phenoxy)-ethylamine hydrochloride

2-(2-Bromo-4-nitro-phenoxy)-ethylamine hydrochloride

Cat. No.: B8127639
M. Wt: 297.53 g/mol
InChI Key: WZFWNWZMMNSNEB-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-nitro-phenoxy)-ethylamine hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of a bromo and nitro group attached to a phenoxy ring, which is further connected to an ethylamine moiety. This compound is often used in research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-nitro-phenoxy)-ethylamine hydrochloride typically involves a multi-step process. One common method starts with the bromination of 4-nitrophenol to produce 2-bromo-4-nitrophenol. This intermediate is then reacted with ethylene oxide to form 2-(2-Bromo-4-nitro-phenoxy)ethanol. Finally, the ethanol derivative is converted to the ethylamine hydrochloride salt through a reaction with ammonia and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-nitro-phenoxy)-ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: 2-(2-Amino-4-nitro-phenoxy)-ethylamine hydrochloride.

    Reduction: 2-(2-Bromo-4-amino-phenoxy)-ethylamine hydrochloride.

    Substitution: Various substituted phenoxy derivatives depending on the reagent used.

Scientific Research Applications

2-(2-Bromo-4-nitro-phenoxy)-ethylamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-nitro-phenoxy)-ethylamine hydrochloride involves its interaction with specific molecular targets. The bromo and nitro groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter protein function, making it valuable in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-nitrophenol
  • 2-Bromo-4-nitroacetophenone
  • 2-Chloro-4-nitrophenol

Uniqueness

2-(2-Bromo-4-nitro-phenoxy)-ethylamine hydrochloride stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility. Its ethylamine moiety allows for additional modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

2-(2-bromo-4-nitrophenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O3.ClH/c9-7-5-6(11(12)13)1-2-8(7)14-4-3-10;/h1-2,5H,3-4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFWNWZMMNSNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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